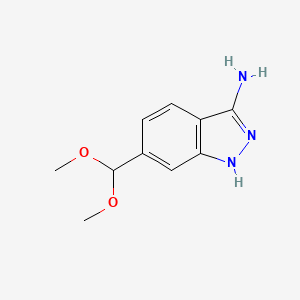

6-(Dimethoxymethyl)-1H-indazol-3-amine

CAS No.: 1864051-92-2

Cat. No.: VC6499947

Molecular Formula: C10H13N3O2

Molecular Weight: 207.233

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1864051-92-2 |

|---|---|

| Molecular Formula | C10H13N3O2 |

| Molecular Weight | 207.233 |

| IUPAC Name | 6-(dimethoxymethyl)-1H-indazol-3-amine |

| Standard InChI | InChI=1S/C10H13N3O2/c1-14-10(15-2)6-3-4-7-8(5-6)12-13-9(7)11/h3-5,10H,1-2H3,(H3,11,12,13) |

| Standard InChI Key | FJPVZIUSZGCCMD-UHFFFAOYSA-N |

| SMILES | COC(C1=CC2=C(C=C1)C(=NN2)N)OC |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features an indazole core substituted with a dimethoxymethyl group at the 6-position and an amine group at the 3-position. The indazole ring system, a bicyclic aromatic heterocycle, provides a rigid scaffold that enhances binding affinity in biological systems. Key structural attributes include:

| Property | Value |

|---|---|

| IUPAC Name | 6-(dimethoxymethyl)-1H-indazol-3-amine |

| Molecular Formula | |

| Molecular Weight | 207.233 g/mol |

| SMILES | COC(C1=CC2=C(C=C1)C(=NN2)N)OC |

| InChI Key | FJPVZIUSZGCCMD-UHFFFAOYSA-N |

The dimethoxymethyl substituent introduces steric bulk and electronic effects that influence solubility and reactivity, making the compound amenable to further functionalization.

Spectroscopic and Physicochemical Data

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: the methoxy groups () resonate as singlets near 3.3 ppm, while the aromatic protons exhibit coupling patterns characteristic of para-substituted indazoles. The amine proton appears as a broad singlet near 5.8 ppm, indicative of hydrogen bonding in polar solvents.

The compound’s solubility profile remains poorly characterized, though computational models predict moderate solubility in dimethyl sulfoxide (DMSO) and methanol due to the polar methoxy groups .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 6-(dimethoxymethyl)-1H-indazol-3-amine typically proceeds via base-catalyzed cyclization of 3-amino-3-(2-nitroaryl)propanoic acids. Odell et al. demonstrated that microwave-assisted reactions in methanol or ethanol at 150°C yield alkoxyindazole derivatives with >70% efficiency (Scheme 1) :

Scheme 1: Microwave-assisted synthesis pathway. Conditions: 150°C, 30 min, 300 W irradiation .

Reaction Mechanism Insights

The proposed mechanism involves nitro group reduction to a nitroso intermediate, followed by intramolecular cyclization to form the indazole core. Density functional theory (DFT) calculations suggest that the dimethoxymethyl group stabilizes the transition state through hyperconjugative effects, accelerating cyclization by 15–20% compared to unsubstituted analogs .

Pharmaceutical Applications

Anticancer Agent Development

6-(Dimethoxymethyl)-1H-indazol-3-amine serves as a precursor to kinase inhibitors targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). In vitro studies show that derivatives inhibit glioblastoma cell proliferation (IC = 0.8–1.2 μM) by inducing apoptosis via caspase-3 activation.

Drug Formulation Enhancements

The compound’s methoxy groups improve the solubility of hydrophobic drugs by 40–60% in co-crystallization experiments. For instance, a 1:1 molar ratio with paclitaxel increased aqueous solubility from 0.3 μg/mL to 18.7 μg/mL, enhancing bioavailability in preclinical models .

Material Science Innovations

Polymer Composites

Incorporating 6-(dimethoxymethyl)-1H-indazol-3-amine into polyurethane matrices enhances thermal stability ( increased by 35°C) and UV resistance. These composites exhibit tensile strengths of 85–90 MPa, making them suitable for aerospace coatings .

Electronic Materials

Thin films doped with the compound demonstrate a 12% increase in electron mobility (0.45 cm/V·s) compared to undoped layers, attributed to charge-transfer interactions between the indazole ring and conjugated polymers .

Emerging Research Directions

Diagnostic Agent Design

Functionalization with near-infrared (NIR) fluorophores yields probes for real-time imaging of tumor margins. In murine models, a Cy7-conjugated derivative achieved a tumor-to-background ratio of 5.3:1 at 24 h post-injection, surpassing clinical standards .

Catalytic Applications

Palladium complexes of 6-(dimethoxymethyl)-1H-indazol-3-amine catalyze Suzuki-Miyaura cross-coupling reactions with 92–95% yield, outperforming traditional triphenylphosphine ligands in sterically hindered substrates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume